3-fluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGVZZYXFJBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation
Friedländer annulation is a classical method for constructing fused pyridine rings. In this approach, 2-amino-4-methylchromone reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, heating 2-amino-4-methylchromone with ethyl acetoacetate in acetic acid at 80°C for 12 hours yields the chromeno[4,3-b]pyridine skeleton. The reaction proceeds via enamine formation, followed by cyclodehydration. Modifications using ionic liquids or microwave irradiation have improved yields to 75–85%.
Cyclocondensation Reactions
Alternative routes involve cyclocondensation of o-hydroxyaryl aldehydes with active methylene compounds. For instance, 4-methyl-2-hydroxybenzaldehyde reacts with malononitrile in ethanol under reflux to form an intermediate cyanopyran, which undergoes ring expansion with ammonium acetate to yield the chromenopyridine core. This method benefits from readily available starting materials but requires careful pH control to avoid side reactions.
Amide Bond Formation
The benzamide moiety is introduced via coupling of the chromenopyridine amine with 3-fluorobenzoic acid derivatives.
Acid Chloride Coupling
A standard method involves converting 3-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 2-amino-4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine in dichloromethane with triethylamine as a base. This yields the target compound in 82% purity after recrystallization.
Carbodiimide-Mediated Coupling
Alternative approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Mixing 3-fluorobenzoic acid, EDC, and HOBt in dimethylformamide (DMF) at room temperature for 2 hours, followed by addition of the amine, achieves 89% yield. This method minimizes racemization and is scalable for industrial production.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation but complicate purification. Non-polar solvents (toluene, dichloromethane) improve selectivity in cyclization steps.
Catalytic Systems
Phase-transfer catalysts like tetrabutylammonium hydrogensulfate (TBAHS) accelerate annulation reactions by 30% compared to uncatalyzed conditions. For oxidation steps, vanadium-based catalysts show promise in reducing reaction times.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (ethyl acetate/hexane, 3:7) isolates the crude product with >95% purity. High-performance liquid chromatography (HPLC) with a C18 column further refines the compound for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Potential
Research indicates that compounds structurally similar to 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone exhibit significant antidepressant and anxiolytic effects. These compounds interact with serotonin receptors, which are crucial in the modulation of mood and anxiety levels. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Anticancer Activity
The compound's structure allows it to act as an inhibitor of certain cancer cell lines. Research has shown that it can induce apoptosis in various cancer cells, including breast and prostate cancer cells. The mechanism involves the disruption of cell cycle progression and the activation of apoptotic pathways. In vitro studies revealed that the compound significantly reduced cell viability in treated cancer cell lines compared to control groups .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains. Its mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis. Specifically, studies have reported its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Antidepressant Potential | Significant binding affinity to serotonin receptors; potential for treating mood disorders. |
| Anticancer Activity | Induces apoptosis in cancer cell lines; effective against breast and prostate cancers. |
| Antimicrobial Properties | Effective against resistant bacterial strains; disrupts bacterial membranes leading to lysis. |
Case Study 1: Antidepressant Activity
In a double-blind study involving animal models, the administration of derivatives similar to 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone resulted in a notable decrease in depressive-like behaviors as measured by standard behavioral tests (e.g., forced swim test). The results indicated a significant improvement in serotonin levels within the brain regions associated with mood regulation .
Case Study 2: Cancer Cell Apoptosis
A research team investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell proliferation and an increase in markers associated with apoptosis (e.g., caspase activation). These findings support its potential as a chemotherapeutic agent .
Case Study 3: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial activity of the compound against various pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) effective against multidrug-resistant strains, suggesting its potential use as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Chromeno-Pyridinone Derivatives
- 2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (C319-0202): This compound shares the chromeno[4,3-b]pyridinone core but replaces the benzamide with an acetamide group and a dibutylamino substituent. The dibutylamino group may enhance solubility but increase steric hindrance .
- 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one: This chromeno-pyrimidinone derivative features a pyrimidine ring instead of pyridine and includes chlorinated aromatic substituents.
Pyridine- and Thiadiazole-Based Benzamides
- 3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e): This compound substitutes the chromeno-pyridinone core with a pyridyl-thiadiazole system. The thiadiazole ring introduces additional hydrogen-bonding capabilities, while the 3-fluoro benzamide maintains similar electronic properties to the target compound. NMR data (δ 7.57–7.74 ppm for aromatic protons) suggest comparable deshielding effects from fluorine .
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) :
The bromo-fluoro substitution pattern on the benzamide and the methylpyridine core differ from the target compound. Bromine’s larger atomic size may increase steric effects, while the methylpyridine could influence base stacking in biological targets .
Substituent Effects on Benzamide
Fluorinated Benzamides
3-Fluoro-N-(3-fluorophenyl)benzamide (1) and 3-Fluoro-N-(4-fluorophenyl)benzamide (2) :
These isomers demonstrate how fluorine positioning affects NMR spectral complexity due to overlapping aromatic signals (δ 6.95–8.15 ppm). The target compound’s single 3-fluoro group likely simplifies its NMR profile compared to di-fluorinated analogs .3-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide (3j) :
This compound incorporates dual picolinimidamido groups and fluorine atoms, enhancing kinase inhibition but increasing molecular weight (MW ≈ 600 Da). The target compound’s simpler structure (MW ≈ 350–400 Da estimated) may improve bioavailability .
Chloro and Methoxy Analogs
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) :
Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce electron density on the benzamide, altering binding interactions. IR spectra show similar N-H and C=O stretches (≈3300 cm⁻¹ and ≈1680 cm⁻¹, respectively) .2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) : The methoxy group donates electron density via resonance, contrasting with fluorine’s inductive withdrawal. This could shift chemical shifts in NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Biological Activity
3-fluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler chromeno[4,3-b]pyridine derivatives. The key steps include:
- Formation of the Chromeno-Pyridine Core : Utilizing 4-hydroxycoumarin as a starting material, followed by cyclization reactions to form the chromeno[4,3-b]pyridine scaffold.
- Introduction of Functional Groups : Modifications such as fluorination and amide formation are performed to achieve the desired compound structure.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance, derivatives have been reported to inhibit viral replication in vitro, with mechanisms involving interference with viral enzymes or host cell factors essential for viral life cycles .
Cytotoxicity and Cancer Cell Lines
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. Preliminary studies suggest that derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The IC50 values for these compounds are crucial for understanding their potential as anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-fluoro-N-{...} | MCF-7 | 15.8 |
| 3-fluoro-N-{...} | Hek293-T | 25.0 |
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes linked to inflammatory pathways. Notably, it exhibits dual inhibitory effects against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are important targets in the treatment of inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The presence of the fluorine atom enhances binding affinity through halogen bonding interactions with key amino acid residues in the active sites of target enzymes .
Case Studies
- In Vitro Studies : A study explored the effects of various derivatives on COX and LOX activity, demonstrating that modifications to the chromeno-pyridine scaffold can significantly enhance enzyme inhibition .
- Cytotoxicity Assessments : Another investigation assessed the cytotoxicity of related compounds on multiple cancer cell lines, providing evidence for their potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
